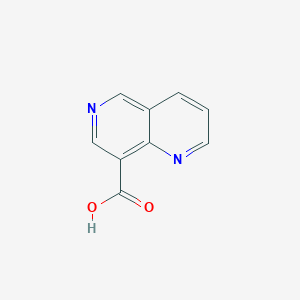
1,6-Naphthyridine-8-carboxylic acid
Overview
Description
1,6-Naphthyridine-8-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,6-Naphthyridine-8-carboxylic acid is a pharmacologically active compound with a variety of applications . It has been shown to interact with several targets, including 3-phosphoinositide-dependent kinase-1 (PDK1) . PDK1 plays a crucial role in the activation of the Akt pathway, which is involved in cell survival and proliferation .
Mode of Action
The compound acts as an ATP-competitive inhibitor of the PDK1 holoenzyme . By binding to the active site of PDK1, it prevents the phosphorylation of Akt, thereby inhibiting the activation of the Akt pathway .
Biochemical Pathways
The inhibition of the Akt pathway by this compound affects several downstream mediators, including p21 . The suppression of the phosphorylation of these mediators can lead to the induction of apoptosis and cell cycle arrest .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic properties are likely influenced by its chemical structure and the presence of functional groups .
Result of Action
The inhibition of the Akt pathway by this compound can lead to significant anticancer activity . In vitro studies have shown that the compound can induce apoptosis and cause cell cycle arrest in cancer cells .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridine-8-carboxylic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s interactions with c-Met kinase involve the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, leading to the development of potent inhibitors . Additionally, this compound exhibits inhibitory activity against HIV-1 integrase, making it a potential candidate for anti-HIV therapies .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to induce apoptosis and cause cell cycle arrest . It suppresses the phosphorylation of Akt and other key mediators in the Akt signaling pathway, leading to reduced cell proliferation and increased cell death . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an ATP-competitive inhibitor of protein CK2, a kinase involved in various cellular processes . By inhibiting CK2, this compound disrupts the phosphorylation of downstream targets, leading to altered cellular functions . Additionally, the compound’s structure allows it to interact with DNA and other nucleic acids, further influencing gene expression and cellular activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of kinase activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and anti-HIV activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . It can accumulate in specific tissues, leading to localized effects and potential therapeutic benefits . Transporters, such as ABC transporters, play a role in the cellular uptake and efflux of this compound .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with DNA and transcription factors . This localization is crucial for its role in modulating gene expression and cellular processes .
Properties
IUPAC Name |
1,6-naphthyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERVZPSGADOFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654663 | |
| Record name | 1,6-Naphthyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-19-7 | |
| Record name | 1,6-Naphthyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid synthesized according to the research?
A1: The synthesis of 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid (3b) is a multi-step process []:
Q2: Are there any spectroscopic data available for 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid in the study?
A2: Unfortunately, the abstract does not provide specific spectroscopic data (NMR, IR, etc.) for compound 3b. Full characterization data would likely be found in the full text of the research paper [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


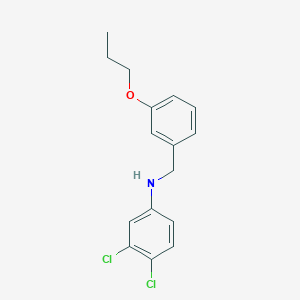
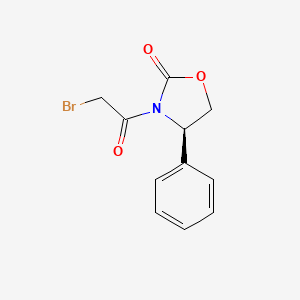
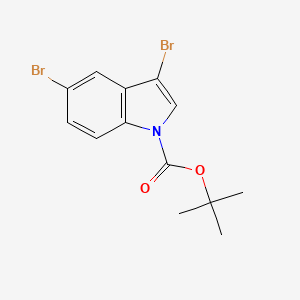
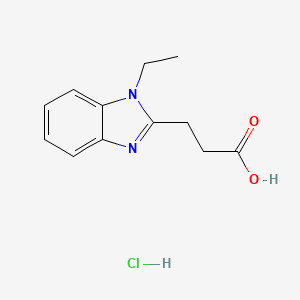
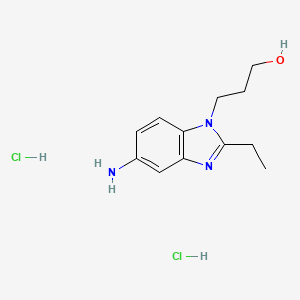
![2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide](/img/structure/B1389195.png)
![N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1389196.png)
![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389199.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2,5-dimethylphenoxy)propyl]amine](/img/structure/B1389200.png)
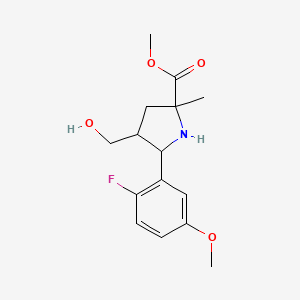
![N-[4-(Hexyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389204.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389205.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine](/img/structure/B1389206.png)
